molecular formula C17H14ClN3O B2894061 3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one CAS No. 1029744-48-6

3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2894061
CAS No.: 1029744-48-6
M. Wt: 311.77
InChI Key: TWBXPIKVBPRLPJ-UHFFFAOYSA-N
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Description

3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazinone core. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux conditions (around 80-100°C)
  • Catalysts: Acidic or basic catalysts to facilitate the cyclization

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylamino)-1-phenylpyrazin-2-one
  • 3-(Benzylamino)-1-(4-fluorophenyl)pyrazin-2-one
  • 3-(Benzylamino)-1-(4-methylphenyl)pyrazin-2-one

Uniqueness

3-(Benzylamino)-1-(4-chlorophenyl)-1,2-dihydropyrazin-2-one is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(benzylamino)-1-(4-chlorophenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-14-6-8-15(9-7-14)21-11-10-19-16(17(21)22)20-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBXPIKVBPRLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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